Norpropyphenazone
Overview
Description
Norpropyphenazone is a chemical compound with the molecular formula C13H16N2O. It is a derivative of propyphenazone, which is known for its analgesic and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norpropyphenazone typically involves the demethylation of propyphenazone. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective removal of the methyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the demethylation process .
Chemical Reactions Analysis
Types of Reactions: Norpropyphenazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to propyphenazone or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used in various solvents depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyphenazone or other reduced derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Norpropyphenazone has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the study of demethylation reactions and as a standard in chromatographic techniques.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for pain management and inflammation.
Mechanism of Action
The mechanism of action of Norpropyphenazone involves its interaction with specific molecular targets in the body. It is believed to inhibit the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition occurs through the blockade of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. By reducing the production of prostaglandins, this compound helps alleviate pain and inflammation .
Comparison with Similar Compounds
Propyphenazone: The parent compound from which Norpropyphenazone is derived. It has similar analgesic and anti-inflammatory properties.
Phenazone: Another related compound with analgesic and antipyretic effects.
Metamizole: A non-opioid analgesic and antipyretic drug with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific demethylated structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, propyphenazone. This structural difference can influence its potency, duration of action, and side effect profile .
Properties
IUPAC Name |
5-methyl-2-phenyl-4-propan-2-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)12-10(3)14-15(13(12)16)11-7-5-4-6-8-11/h4-9,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEROJODGMFWEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198993, DTXSID90901890 | |
Record name | N-Desmethylpropyphenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50993-68-5 | |
Record name | N-Desmethylpropyphenazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050993685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylpropyphenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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